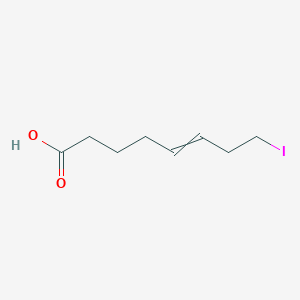

8-Iodooct-5-enoic acid

Description

Contextualization within the Landscape of Functionalized Long-Chain Fatty Acids

Long-chain fatty acids and their derivatives are vital in numerous industrial and biological processes. chemicalbull.comaocs.org They are characterized by a polar, hydrophilic head and a nonpolar, hydrocarbon tail. scripps.edu Functionalized long-chain fatty acids, which contain additional reactive groups, are particularly valuable in organic synthesis as they provide a scaffold for constructing complex molecular architectures. acs.orguantwerpen.be These compounds are often derived from readily available natural sources like vegetable and animal oils. aocs.orguantwerpen.be The presence of functional groups along the carbon chain allows for a wide range of chemical modifications, leading to the synthesis of diverse and valuable molecules. aocs.org

The transformation of unsaturated fatty acids into α,ω-difunctional compounds, where functional groups are at opposite ends of the carbon chain, is a significant area of research. uni-konstanz.de These difunctional molecules are important precursors for polymers and other high-value materials. uantwerpen.beuni-konstanz.de

Significance of Alkenoic Acid Architectures in Synthetic Methodologies

Alkenoic acids, also known as unsaturated carboxylic acids, are organic compounds containing both a carboxylic acid group and a carbon-carbon double bond. chemicalbull.com This combination of functional groups imparts unique chemical properties that are highly valued in synthetic chemistry. chemicalbull.com The double bond can participate in a variety of addition reactions, while the carboxylic acid can be converted into other functional groups like esters, amides, and alcohols. chemicalbull.comaocs.orgrsc.org

The position of the double bond within the carbon chain influences the reactivity of the molecule. uni-konstanz.de Alkenoic acids serve as key intermediates in polymerization reactions and can be used to synthesize a variety of other compounds. chemicalbull.com For instance, they are precursors for the synthesis of lactones, which are cyclic esters, through intramolecular cyclization reactions. rsc.orgmdpi.com The ability to form new carbon-carbon and carbon-heteroatom bonds makes alkenoic acids versatile building blocks in the synthesis of complex organic molecules. beilstein-journals.org

Role of Halogenation, Specifically Iodination, in Olefinic Systems for Synthetic Utility

Halogenation, the introduction of a halogen atom into a molecule, is a fundamental transformation in organic synthesis. Iodination, the introduction of an iodine atom, is particularly useful because the carbon-iodine bond is relatively weak, making iodinated compounds excellent precursors for further reactions. manac-inc.co.jp The iodine atom can be easily displaced by other functional groups, making iodoalkenes valuable intermediates.

The addition of iodine to an alkene typically proceeds through a cyclic iodonium (B1229267) ion intermediate. manac-inc.co.jp This intermediate can then be attacked by a nucleophile to yield a difunctionalized product. beilstein-journals.orgmanac-inc.co.jp This process allows for the introduction of two different functional groups across the double bond in a single step. beilstein-journals.org The regioselectivity of this reaction, meaning which atom bonds to which carbon of the double bond, can often be controlled by the reaction conditions and the structure of the alkene. beilstein-journals.orgorganic-chemistry.org

Iodinated compounds are used in a variety of coupling reactions, such as the Suzuki and Sonogashira couplings, to form new carbon-carbon bonds. scispace.com Iodine can also act as a catalyst in certain reactions, such as the Diels-Alder reaction, by activating one of the reactants. mdpi.com

Emerging Research Frontiers for Iodoalkenoic Acid Compounds

Iodoalkenoic acids are at the forefront of several emerging research areas. Their unique combination of functional groups makes them valuable starting materials for the synthesis of a wide range of complex molecules, including natural products and their analogs. scispace.comnih.gov For example, Z-iodoalkenoic acids have been used in the synthesis of butenolides, a class of compounds with interesting biological activities. ufmg.br

Researchers are exploring new methods for the synthesis of iodoalkenoic acids and their use in novel synthetic transformations. ufmg.brnewdrugapprovals.org This includes the development of more efficient and selective methods for their preparation and their application in cascade reactions, where multiple bonds are formed in a single operation. ualberta.ca The use of iodoalkenoic acids in the synthesis of heterocyclic compounds, which are common structural motifs in pharmaceuticals and agrochemicals, is also an active area of research. osti.gov Furthermore, there is interest in using iodoalkenoic acids as building blocks for the synthesis of functionalized polymers and materials.

Chemical Profile of 8-Iodooct-5-enoic acid

| Property | Value |

| Molecular Formula | C8H13IO2 |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

CAS No. |

93398-61-9 |

|---|---|

Molecular Formula |

C8H13IO2 |

Molecular Weight |

268.09 g/mol |

IUPAC Name |

8-iodooct-5-enoic acid |

InChI |

InChI=1S/C8H13IO2/c9-7-5-3-1-2-4-6-8(10)11/h1,3H,2,4-7H2,(H,10,11) |

InChI Key |

HXVOUJWYEHGHQX-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=CCCI)CC(=O)O |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 8 Iodooct 5 Enoic Acid Derivatives

Radical-Mediated Pathways and Intermediates

Radical reactions offer a powerful tool for carbon-carbon bond formation. In the context of 8-iodooct-5-enoic acid derivatives, these pathways are characterized by the generation of highly reactive radical intermediates that can undergo a variety of subsequent transformations.

Elucidation via Radical-Clock Substrates

The use of radical-clock substrates is a well-established method for determining the rates of radical reactions. This approach involves incorporating a known unimolecular rearrangement into the substrate, which acts as a "clock" to time the subsequent bimolecular reaction. The competition between the rearrangement and the intermolecular trapping of the radical provides a quantitative measure of the reaction rate.

Analysis of Radical Cyclization and Ring-Opening Processes

Radical cyclization is a key process in the synthesis of cyclic compounds from acyclic precursors like derivatives of this compound. The generation of a radical at one end of the molecule can lead to an intramolecular addition to the double bond, forming a new ring. The regioselectivity of this cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules, with 5-exo cyclizations often being favored. nih.gov

Conversely, ring-opening reactions can occur when a radical is generated adjacent to a strained ring system. beilstein-journals.org For instance, a cyclopropylmethyl radical can undergo rapid ring-opening to form a homoallylic radical. The interplay between cyclization and ring-opening processes can be controlled by the substrate structure and reaction conditions, allowing for the selective synthesis of different products.

A notable example involves the visible-light-induced alkylation/ring-opening/cyclization of cyclopropyl (B3062369) olefins. In this process, an alkyl radical adds to the cyclopropyl olefin, which then undergoes ring-opening to generate a terminal alkyl radical. This intermediate can then cyclize intramolecularly with an aryl ring, leading to the formation of complex polycyclic structures. beilstein-journals.org

Role of Radical Scavengers in Reaction Mechanism Probing

Radical scavengers are compounds that can react with and "trap" radical intermediates, thereby inhibiting or terminating radical chain reactions. nih.govresearchgate.net By observing the effect of adding a radical scavenger on the outcome of a reaction, researchers can infer the presence and importance of radical pathways. Common radical scavengers include stable radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and phenolic antioxidants, which can donate a hydrogen atom to quench a reactive radical. nih.govresearchgate.net The degree of inhibition and the identification of trapped radical adducts provide valuable evidence for the proposed radical mechanism.

Transition Metal-Catalyzed Transformations

Transition metals, particularly iron and palladium, are widely used to catalyze a variety of organic transformations. These metals can access multiple oxidation states and coordinate to organic molecules, facilitating bond-forming and bond-breaking processes that would otherwise be energetically unfavorable.

Iron-Catalyzed Cross-Coupling Mechanisms

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally friendly alternative to methods using more precious metals. nih.gov The mechanisms of these reactions are often complex and can involve various iron species in different oxidation states. beilstein-journals.orgnih.gov

A general catalytic cycle for an iron-catalyzed cross-coupling of an alkyl halide (like a derivative of this compound) with a Grignard reagent can be proposed. The cycle may begin with the reduction of an Fe(III) precatalyst to a more reactive Fe(II) or Fe(I) species. beilstein-journals.org This active iron catalyst then undergoes oxidative addition with the alkyl iodide to form an alkyliron intermediate. Subsequent transmetalation with the Grignard reagent, followed by reductive elimination, would then yield the cross-coupled product and regenerate the active iron catalyst. beilstein-journals.org

In some cases, domino reactions can occur, where an initial coupling event is followed by an intramolecular cyclization. For example, an iron-catalyzed tandem cyclization/cross-coupling of an alkyl iodide with an aryl Grignard reagent can lead to the formation of arylmethyl-substituted pyrrolidines and tetrahydrofurans. beilstein-journals.org

| Catalyst System | Reactants | Product Type | Mechanistic Features |

| Fe(acac)₃ | Alkyl iodide, Aryl Grignard reagent | Aryl-substituted cyclic compounds | In situ reduction of Fe(III), tandem cyclization/cross-coupling. beilstein-journals.org |

| FeCl₂/TMEDA | Secondary bromide, Aryl Grignard reagent | Aryl-substituted alkanes | TMEDA mediation. beilstein-journals.org |

| Fe(acac)₃/BenzP* L1 | α-chloroester, vinylcyclopropane, Grignard reagent | Chiral alcohols (after workup) | Enantioselective cascade radical cyclization/cross-coupling. researchgate.net |

Palladium-Catalyzed Functionalization Reactions

Palladium catalysts are exceptionally versatile and are used in a wide range of functionalization reactions, including C-H activation and cross-coupling. nih.govresearchgate.netscispace.com The mechanisms of these reactions typically involve a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle.

In a typical Heck-type reaction involving a derivative of this compound, the catalytic cycle would likely begin with the oxidative addition of the carbon-iodine bond to a Pd(0) species, forming a Pd(II)-alkyl intermediate. This is followed by migratory insertion of the olefin into the Pd-C bond. A subsequent β-hydride elimination would then release the functionalized product and a palladium-hydride species. Reductive elimination of HX from this species, often facilitated by a base, regenerates the active Pd(0) catalyst. researchgate.netscispace.com

Palladium can also catalyze C-H functionalization reactions, where a C-H bond is cleaved and replaced with a new functional group. nih.gov These reactions often proceed through a cyclometalated intermediate, where the palladium is coordinated to a directing group on the substrate. nih.gov Oxidation of this palladacycle, often by an external oxidant like PhI(OAc)₂, can lead to a Pd(IV) intermediate, which then undergoes reductive elimination to form the functionalized product. nih.govmdpi.com

| Reaction Type | Catalyst | Oxidant/Base | Key Intermediates |

| Heck Reaction | Pd(OAc)₂ | Ag₂CO₃ | Cationic palladium intermediates. researchgate.netscispace.com |

| C-H Acetoxylation | Pd(OAc)₂ | PhI(OAc)₂ | Palladacycle, Pd(IV) species. nih.govmdpi.com |

| C-H Alkoxylation | Pd(II) catalyst | Hypervalent iodine(III) reagents | Palladacycle, Pd(IV) species. mdpi.com |

Stereochemical Outcomes and Their Mechanistic Rationalization

The formation of new stereocenters during the cyclization of this compound derivatives is a key feature of their reactivity. The spatial arrangement of atoms in the transition state of the reaction determines which stereoisomer is preferentially formed. This section delves into the factors that influence both diastereoselectivity and enantioselectivity in these transformations.

Diastereoselectivity in the iodolactonization of this compound and its analogs is profoundly influenced by the pre-existing stereochemistry within the substrate molecule and the conformational preferences of the transition state. The relative orientation of substituents on the carbon backbone can direct the incoming electrophilic iodine and the subsequent intramolecular attack of the carboxylic acid, leading to the preferential formation of one diastereomer over another.

In acyclic systems, the conformational bias of the substrate plays a crucial role. For instance, the presence of substituents along the carbon chain can favor specific staggered conformations to minimize steric interactions. During the iodocyclization, the molecule adopts a chair-like or boat-like transition state, and the substituents will preferentially occupy positions that minimize steric strain, thereby dictating the stereochemical outcome.

Research on analogous unsaturated carboxylic acids has demonstrated that the geometry of the double bond (E or Z) and the presence of substituents at various positions can significantly impact the diastereomeric ratio of the resulting lactones. For example, in the iodolactonization of substituted pentenoic and hexenoic acids, the stereochemical course of the reaction is often controlled by the substrate's inherent chirality, leading to the formation of specific diastereomers. This principle of substrate-controlled diastereoselection is a cornerstone of stereoselective synthesis.

While specific data for this compound is not extensively available in publicly accessible literature, the general principles of diastereoselection in iodolactonization of similar long-chain unsaturated acids can be extrapolated. The following table illustrates hypothetical diastereomeric ratios based on the influence of a substituent at the C4 position of an this compound derivative, drawing parallels from established models of stereoselective iodolactonization.

Table 1: Hypothetical Influence of C4-Substituent on Diastereoselectivity in the Iodolactonization of an this compound Derivative

| C4-Substituent (R) | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (syn:anti) |

|---|---|---|

| -H | (5,6)-trans | ~1:1 |

| -CH₃ | (5,6)-trans | >90:10 |

| -Ph | (5,6)-trans | >95:5 |

| -OCH₃ | (5,6)-cis | >90:10 |

Note: This table is illustrative and based on general principles of stereoselective iodolactonization. The 'syn' and 'anti' descriptors refer to the relative stereochemistry of the C4-substituent and the newly formed C-I bond at C5.

While substrate structure can control diastereoselectivity, achieving enantioselectivity in reactions of achiral or racemic substrates requires the intervention of a chiral catalyst. In the context of this compound derivatives, enantioselective iodolactonization can be achieved by employing chiral catalysts that create a chiral environment around the substrate, leading to the preferential formation of one enantiomer.

The mechanism of enantioselective catalysis in these reactions typically involves the formation of a chiral complex between the catalyst and either the substrate or the iodinating agent. This complex then proceeds through a transition state where one face of the double bond is sterically shielded, directing the attack of the electrophilic iodine to the other face.

Several classes of chiral catalysts have been explored for enantioselective halolactonization reactions of similar unsaturated acids. These include chiral Lewis acids, hydrogen-bond donors, and phase-transfer catalysts. For instance, chiral phosphoric acids and their derivatives have been shown to be effective catalysts by activating the carboxylic acid through hydrogen bonding and controlling the orientation of the substrate in the transition state.

The choice of catalyst, solvent, and iodinating agent are all critical factors that govern the enantioselectivity of the reaction. The catalyst must possess a well-defined chiral pocket that can effectively differentiate between the two enantiotopic faces of the alkene. The solvent can influence the stability of the catalyst-substrate complex and the transition state, while the nature of the iodine source can affect the reactivity and the steric environment of the reaction.

Detailed mechanistic studies often employ computational modeling to rationalize the observed enantioselectivity. These studies can elucidate the specific non-covalent interactions, such as hydrogen bonds, π-stacking, and steric repulsion, between the catalyst and the substrate in the enantio-determining transition state.

The following interactive data table presents hypothetical results for the enantioselective iodolactonization of this compound using different types of chiral catalysts, based on reported efficiencies for analogous systems.

Table 2: Hypothetical Enantioselectivity in the Catalytic Iodolactonization of this compound

| Chiral Catalyst Type | Catalyst Example | Solvent | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Chiral Phosphoric Acid | (R)-TRIP | Toluene | 85 |

| Chiral Thiourea | (R,R)-Takemoto Catalyst | Dichloromethane | 92 |

| Chiral Squaramide | (S)-Squaramide Catalyst | Chloroform | 88 |

| Chiral Lewis Acid | (S,S)-Salen-Co(II) | Tetrahydrofuran | 75 |

Note: This table is for illustrative purposes to demonstrate the types of data generated in such studies and is based on the performance of these catalyst classes in similar reactions.

Derivatization Chemistry and Functionalization of 8 Iodooct 5 Enoic Acid

Synthesis of Carboxylic Acid Derivatives

The carboxylic acid moiety is a primary site for derivatization, enabling the formation of esters, amides, and other related compounds.

Esterification of 8-iodooct-5-enoic acid can be achieved through various methods, with the Fischer esterification being a common approach. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the water formed is typically removed. masterorganicchemistry.com

More contemporary and milder methods are also applicable. For instance, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is effective for substrates that are sensitive to acidic conditions. organic-chemistry.org This method is particularly advantageous for converting sterically hindered carboxylic acids or acid-labile alcohols into esters. organic-chemistry.org Other modern techniques include using sulfuryl fluoride (B91410) (SO2F2) as a dehydrating agent or employing solid-acid catalysts, which can simplify product purification. organic-chemistry.org Electrochemical methods also present a green alternative for ester synthesis, avoiding harsh reagents and byproducts. sioc-journal.cn

A specific example is the synthesis of (E)-8-iodo-2,2-dimethyl-oct-7-enoic acid methyl ester. amazonaws.com

Table 1: Examples of Esterification Reactions

| Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|

| Carboxylic Acid, Alcohol | Acid catalyst (e.g., H₂SO₄) | Ester, Water | masterorganicchemistry.com |

| Carboxylic Acid, Alcohol | DCC, DMAP | Ester, Dicyclohexylurea | organic-chemistry.org |

| Carboxylic Acid, Alcohol | SO₂F₂ | Ester | organic-chemistry.org |

Amides are synthesized from this compound by reacting it with ammonia (B1221849) or a primary or secondary amine. libretexts.org This reaction can be performed directly, but often requires high temperatures. libretexts.org A more common laboratory method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. The acid chloride can then readily react with an amine to form the corresponding amide. libretexts.org Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can also facilitate the direct condensation of the carboxylic acid and an amine to yield an amide under milder conditions. libretexts.orgresearchgate.net

The synthesis of amides is a crucial transformation in organic chemistry due to the prevalence of the amide bond in biological molecules and pharmaceuticals. researchgate.netuomustansiriyah.edu.iq

Table 2: Amide Formation Reactions

| Reactant(s) | Reagent(s) | Product | Reference |

|---|---|---|---|

| Carboxylic Acid, Amine | Heat | Amide, Water | libretexts.org |

| Acid Chloride, Amine | - | Amide, HCl | libretexts.org |

Chemical Transformations at the Alkene Moiety

The carbon-carbon double bond in this compound is a site for a variety of addition and cleavage reactions.

The alkene can undergo various addition reactions. wou.edu For instance, hydrohalogenation (the addition of H-X, where X is a halogen) across the double bond typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halogen adds to the more substituted carbon. youtube.comyoutube.com This proceeds through a carbocation intermediate. youtube.commasterorganicchemistry.com Halogenation (the addition of X₂) results in the formation of a dihalide. openstax.org The stereochemistry of these additions can often be controlled, leading to specific stereoisomers. For example, the addition of halogens often proceeds via an anti addition mechanism. openstax.org Hydration, the addition of water across the double bond, can be achieved using aqueous acid and also follows Markovnikov's rule. masterorganicchemistry.com

The double bond can be cleaved through ozonolysis. libretexts.org Depending on the workup conditions, different products can be obtained. A reductive workup (e.g., with zinc or dimethyl sulfide) yields aldehydes or ketones, while an oxidative workup (e.g., with hydrogen peroxide) yields carboxylic acids or ketones. libretexts.orgmasterorganicchemistry.com Oxidative cleavage can also be achieved using other strong oxidizing agents like potassium permanganate (B83412) under harsh conditions. youtube.com These reactions are useful for breaking the carbon chain and introducing new functional groups. organic-chemistry.org

Conversely, the double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium, platinum, or nickel, and hydrogen gas to saturate the alkene. wou.edu

Reactions Involving the Iodine Substituent

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it a valuable handle for cross-coupling reactions. nrochemistry.com The Sonogashira coupling is a prominent example, where the vinyl iodide functionality of an this compound derivative can be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nrochemistry.combyjus.comresearchgate.netrsc.org This reaction forms a new carbon-carbon bond and is a powerful tool for constructing more complex molecules, including conjugated enynes. mit.edu The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nrochemistry.combyjus.com

Furthermore, the iodine can be exchanged for other functional groups through nucleophilic substitution reactions or converted into an organometallic reagent. For example, treatment with a strong base like iso-propylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) can lead to the formation of a Grignard reagent, which can then react with various electrophiles. amazonaws.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,6-hexanediamine |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| 4-dimethylaminopyridine (DMAP) |

| This compound |

| Acetic acid |

| Adipic acid |

| Ammonia |

| Dicyclohexylcarbodiimide (DCC) |

| Diethylamine |

| Dimethyl sulfide |

| (E)-8-iodo-2,2-dimethyl-oct-7-enoic acid methyl ester |

| Hydrogen peroxide |

| iso-Propylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) |

| Palladium |

| Platinum |

| Potassium permanganate |

| Sulfuric acid |

| Sulfuryl fluoride (SO₂F₂) |

| Tosic acid |

Nucleophilic Substitution Reactions

The carbon-iodine bond in this compound is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. This allows for the displacement of the iodide ion, a good leaving group, in a nucleophilic substitution reaction. Such reactions are fundamental in organic synthesis for the introduction of a wide variety of functional groups.

The reaction typically proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile on the carbon atom bearing the iodine. This concerted, single-step process leads to an inversion of stereochemistry at the reaction center, although for an achiral starting material like this compound, this is not a primary concern. The rate of these reactions is influenced by the strength of the nucleophile, the solvent, and the reaction temperature. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to enhance the rate of SN2 reactions.

A variety of nucleophiles can be used to displace the iodide. For instance, reaction with sodium azide (B81097) (NaN3) would be expected to yield 8-azidooct-5-enoic acid. masterorganicchemistry.comwisc.edusigmaaldrich.com This transformation is valuable as the resulting azide can be further converted into an amine via reduction or participate in cycloaddition reactions, such as the "click" chemistry reaction with alkynes. masterorganicchemistry.com Similarly, the use of sodium cyanide (NaCN) as a nucleophile would lead to the formation of 9-cyanooct-5-enoic acid, extending the carbon chain by one unit and introducing the versatile nitrile functional group. lucp.netsigmaaldrich.com

The table below outlines hypothetical nucleophilic substitution reactions on this compound based on established methodologies for similar alkyl iodides.

| Nucleophile | Reagent | Expected Product | Reaction Conditions (Typical) |

| Azide | Sodium Azide (NaN3) | 8-azidooct-5-enoic acid | DMF, Heat |

| Cyanide | Sodium Cyanide (NaCN) | 9-cyanooct-5-enoic acid | Ethanol/Water, Reflux |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 8-hydroxyoct-5-enoic acid | Aqueous solution, Heat |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 8-(phenylthio)oct-5-enoic acid | Ethanol, Room Temperature |

This table presents predicted reactions for which specific experimental data on this compound is not available in the searched literature. Conditions are based on general procedures for alkyl iodides.

Cross-Coupling Chemistry at the Iodinated Position

Palladium-catalyzed cross-coupling reactions represent a powerful set of tools for the formation of carbon-carbon and carbon-heteroatom bonds. mit.edursc.org The C-I bond in this compound is highly reactive in such transformations, making it an excellent substrate for a variety of coupling reactions, including those developed by Suzuki, Sonogashira, and Heck. libretexts.orgwikipedia.orglibretexts.org These reactions typically involve a catalytic cycle comprising oxidative addition of the alkyl iodide to a palladium(0) complex, transmetalation with an organometallic reagent (in Suzuki and Sonogashira coupling), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org

Suzuki Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgdiva-portal.org For this compound, a Suzuki coupling with an arylboronic acid, such as phenylboronic acid, would be expected to produce 8-phenyloct-5-enoic acid. This reaction would attach an aromatic ring to the aliphatic chain, significantly altering the molecule's properties. The reaction conditions typically involve a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base such as sodium carbonate or potassium phosphate (B84403) in a solvent mixture like toluene/water or dioxane/water. nih.gov

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgmdpi.comrsc.org While typically applied to sp²-hybridized carbons, adaptations for sp³-hybridized alkyl iodides exist. Coupling this compound with a terminal alkyne, for instance, phenylacetylene, would yield 8-phenylethynyloct-5-enoic acid. This reaction introduces an alkyne functionality, which is a valuable precursor for further synthetic modifications. The reaction is generally carried out in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base like triethylamine (B128534) or diisopropylamine. libretexts.org

Heck Coupling:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a new, more substituted alkene. wikipedia.org The classic Heck reaction typically uses aryl or vinyl halides. While direct Heck-type reactions with unactivated alkyl iodides are less common, related methodologies could potentially be applied. A hypothetical Heck-type reaction of this compound with an alkene like styrene, catalyzed by a palladium complex, could lead to the formation of a more complex unsaturated system. The success of such a reaction would be highly dependent on the specific catalytic system and reaction conditions employed. scirp.orgsapub.orgresearchgate.net

The following table summarizes potential cross-coupling reactions for this compound based on established protocols.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 8-phenyloct-5-enoic acid |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 8-phenylethynyloct-5-enoic acid |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Complex unsaturated product |

This table presents predicted reactions for which specific experimental data on this compound is not available in the searched literature. Conditions are based on general procedures for similar substrates.

Applications of 8 Iodooct 5 Enoic Acid and Its Derivatives in Complex Molecule Synthesis

Role as a Versatile Synthetic Building Block

The strategic placement of reactive functional groups allows iodo-alkenoic acids to serve as powerful building blocks in organic synthesis. Their utility stems from the ability to act as precursors to a wide array of molecular architectures and as key intermediates in lengthy synthetic sequences.

Precursor for Diverse Organic Scaffolds

The dual functionality of an iodo-alkenoic acid is fundamental to its role as a precursor. The alkyl iodide can be transformed into organometallic reagents (e.g., organocuprates or Grignard reagents) or participate as an electrophile in cross-coupling reactions. A notable reaction for unsaturated carboxylic acids containing a distal halide is iodolactonization. This intramolecular cyclization reaction, proceeding through a halonium ion intermediate, is a powerful method for constructing lactone rings, which are core structures in many natural products. wikipedia.org The stereochemical outcome of this reaction can often be controlled, making it a valuable tool in stereoselective synthesis. wikipedia.org

For example, the iodolactonization of an unsaturated acid can preferentially form five or six-membered rings, a principle guided by Baldwin's rules for ring closure. wikipedia.org This reaction has been a key step in the total synthesis of numerous biologically important molecules, including tumor growth inhibitors and prostaglandins. wikipedia.org

Strategic Intermediate in Multi-step Syntheses

In the context of a multi-step synthesis, a molecule like 8-iodooct-5-enoic acid acts as a linchpin, connecting different fragments of a larger target molecule. The iodide allows for the introduction of complex carbon chains, while the carboxylic acid can be masked or carried through several steps before its final transformation.

A representative example is the use of a related iodo-alcohol derivative, the THP ether of 8-iodooct-2E-en-1-ol, in a copper-catalyzed cross-coupling reaction to construct the carbon backbone of a pheromone. researchgate.net This demonstrates how the iodo-functionalized C8 chain serves as a key intermediate, enabling the precise and efficient assembly of a more complex target. The ability to perform sequential, chemoselective reactions on the different functional groups is what makes these intermediates so strategic.

| Reaction Type | Functional Group Involved | Potential Product Scaffold | Reference |

| Iodolactonization | Alkene & Carboxylic Acid | γ- or δ-Lactones | wikipedia.org |

| Cross-Coupling | Alkyl Iodide | Extended Carbon Chains | researchgate.net |

| Nucleophilic Substitution | Alkyl Iodide | Ethers, Amines, etc. | |

| Esterification | Carboxylic Acid | Esters | diva-portal.org |

Contributions to Natural Product Synthesis and Analogs

Iodo-functionalized fatty acid derivatives are instrumental in the synthesis of various natural products, particularly those derived from lipids and fatty acids themselves.

Incorporation into Biologically Relevant Lipid Structures

Long-chain fatty acids and their derivatives are fundamental components of cellular membranes and signaling molecules. beilstein-journals.org The synthesis of modified or unnatural fatty acids for biochemical studies often relies on building blocks like iodo-alkenoic acids. For instance, the synthesis of prostaglandins, a class of lipid-based signaling molecules, has famously utilized iodolactone intermediates to set key stereocenters and build the complex carbocyclic core. wikipedia.org The iodo-functionalized chain can be elaborated and modified to install the various hydroxyl and alkene functionalities characteristic of the final prostaglandin (B15479496) structure.

Synthesis of Pheromone Components and other Bioactive Compounds

Insect pheromones are often straight-chain fatty acids or their derivatives (alcohols, acetates, aldehydes). nih.govslu.se Their synthesis requires precise control over the geometry of double bonds and the length of the carbon chain. Iodo-alkenoic acids and their derivatives are ideal starting materials for these targets. The synthesis of stereoisomerically pure pheromone components has been achieved through the oxidative cleavage of bicycloalkanols to yield E- or Z-alkenoic acids, which can be further functionalized. researchgate.net

The alkyl iodide of a precursor molecule allows for chain extension via coupling reactions to achieve the specific carbon number of the target pheromone. researchgate.net The alkene can be introduced with specific stereochemistry (E or Z), which is often crucial for biological activity, as the geometric isomers can be inactive or even inhibitory. nih.gov For instance, the synthesis of components for the European pine shoot moth and the tomato leafminer has utilized strategies involving the formation of specific alkenoates from functionalized building blocks. researchgate.net

| Natural Product Class | Synthetic Utility of Iodo-Alkenoic Acid | Key Transformation | Reference |

| Prostaglandins | Forms key lactone intermediate, sets stereochemistry | Iodolactonization | wikipedia.org |

| Insect Pheromones | Builds carbon backbone with correct chain length | Cross-Coupling | researchgate.netresearchgate.net |

| Bioactive Lipids | Precursor for modified fatty acid chains | Chain Elaboration | beilstein-journals.org |

Utilization in Asymmetric Catalysis and Chiral Auxiliaries

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. uniurb.itnumberanalytics.com This is achieved using chiral starting materials, reagents, catalysts, or auxiliaries. uniurb.itcutm.ac.in

While direct use of this compound as a catalyst or auxiliary is not widely reported, its structure is amenable to modification for such purposes. A chiral auxiliary is an enantiopure molecule temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the reaction, the auxiliary is removed. A derivative of this compound could potentially be attached to a prochiral substrate. The steric bulk and conformational preferences of the C8 chain could then influence the facial selectivity of an incoming reagent, leading to an enantiomerically enriched product.

In the realm of asymmetric catalysis, chiral ligands are used to modify metal catalysts, creating a chiral environment that forces a reaction to proceed enantioselectively. nih.gov One could envision transforming the carboxylic acid of an enantiopure iodo-alkenoic acid (produced via resolution or asymmetric synthesis) into a phosphine (B1218219) or amine ligand. The long, functionalized chain could influence the catalytic pocket, potentially providing unique selectivity in reactions like asymmetric hydrogenation or cross-coupling. nih.gov The development of new chiral ligands and auxiliaries is a continuous effort in organic chemistry to expand the toolkit for synthesizing enantiopure compounds, particularly for the pharmaceutical industry. uniurb.it

Development of Chiral Ligands from Derivatives

Currently, there is a notable absence of specific, publicly available scientific research detailing the direct conversion of this compound or its immediate derivatives into chiral ligands for asymmetric catalysis. The existing body of chemical literature does not provide established synthetic routes or methodologies for this particular transformation.

The development of chiral ligands is a sophisticated area of chemical synthesis that typically involves the introduction of stereogenic centers and specific functional groups capable of coordinating with metal catalysts. While the bifunctional nature of this compound, possessing both a carboxylic acid and an iodoalkene, presents theoretical possibilities for chemical modification, these have not been realized or documented in the context of chiral ligand synthesis.

Future research could potentially explore pathways to derivatize this compound to create molecules with chelating properties suitable for ligand development. Such hypothetical routes might include:

Amination and subsequent modification: Introduction of an amino group could provide a coordination site. This could theoretically be followed by reactions to introduce chirality and other ligating atoms (e.g., phosphorus, oxygen, or sulfur).

Cyclization strategies: The iodoalkene functionality could potentially be used in cyclization reactions to create rigid chiral backbones, a common feature in successful chiral ligands.

However, it is crucial to reiterate that these are speculative pathways and are not supported by current scientific literature. No data tables of such derivatives or their performance as ligands exist.

Enantioselective Transformations Mediated by Derived Catalysts

Given that there is no documented synthesis of chiral ligands from this compound, it follows that there are no reports of enantioselective transformations mediated by catalysts derived from this compound. The ability of a catalyst to induce enantioselectivity is directly dependent on the chiral environment created by its ligand. Without the successful prior development of such chiral ligands from this compound, their application in asymmetric catalysis remains purely hypothetical.

For a catalyst derived from this compound to be effective in enantioselective transformations, it would need to:

Be successfully synthesized into a chiral ligand.

Form a stable and catalytically active complex with a suitable metal.

Possess a well-defined three-dimensional structure that can effectively differentiate between the two enantiomeric transition states of a reaction, leading to a high enantiomeric excess (e.e.) of one product.

As no research has been published demonstrating the achievement of the first and most critical step, there are no research findings, data tables of enantioselective transformations, or examples of specific reactions to report in this section. The potential for such applications is entirely contingent on future breakthroughs in the synthesis of chiral ligands from this specific starting material.

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment of Iodoalkenoic Acids

Spectroscopic Methods for Molecular Structure Determination

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. By probing the interaction of electromagnetic radiation with the molecule, these methods provide a detailed fingerprint of the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, allowing for the precise assignment of atoms within the molecular structure.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 8-Iodooct-5-enoic acid, distinct signals are expected for the protons in different chemical environments. The olefinic protons at the C5 and C6 positions would appear in the downfield region, typically between 5.3 and 5.5 ppm, due to the deshielding effect of the double bond. The protons on the carbon adjacent to the iodine atom (C8) are expected to resonate around 3.2 ppm. The methylene (B1212753) protons adjacent to the carbonyl group (C2) would likely appear around 2.4 ppm. The remaining methylene protons along the alkyl chain would produce signals in the range of 1.4 to 2.2 ppm. The carboxylic acid proton, being highly deshielded, would give a broad singlet at a much lower field, typically above 10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded and would appear at the downfield end of the spectrum, typically around 180 ppm. The olefinic carbons (C5 and C6) would resonate in the range of 125-135 ppm. The carbon atom bonded to the iodine (C8) is expected to have a chemical shift in the range of 5-15 ppm. The carbons of the methylene groups would appear in the aliphatic region of the spectrum, generally between 20 and 40 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (COOH) | ~11-12 (s, broad) | ~180 |

| 2 (CH₂) | ~2.4 (t) | ~34 |

| 3 (CH₂) | ~1.7 (quint) | ~24 |

| 4 (CH₂) | ~2.1 (q) | ~29 |

| 5 (=CH) | ~5.4 (m) | ~128 |

| 6 (=CH) | ~5.4 (m) | ~132 |

| 7 (CH₂) | ~2.6 (q) | ~33 |

| 8 (CH₂I) | ~3.2 (t) | ~7 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. s = singlet, t = triplet, q = quartet, quint = quintet, m = multiplet.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad and strong absorption band between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often appearing as a broad envelope over the C-H stretching region. orgchemboulder.compressbooks.publibretexts.orglibretexts.org The C=O stretching vibration of the carboxylic acid will produce a strong, sharp peak in the region of 1700-1725 cm⁻¹. orgchemboulder.compressbooks.publibretexts.orglibretexts.org The C=C double bond stretch is expected to appear as a medium to weak band around 1650-1670 cm⁻¹. vscht.cz The C-I stretching vibration typically gives rise to a band in the far-infrared region, around 500-600 cm⁻¹, which may be difficult to observe with standard mid-IR spectrometers. Other significant bands include the C-H stretching vibrations of the sp² (olefinic) and sp³ (aliphatic) carbons, appearing just above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration in unsaturated fatty acids typically shows a strong and distinct peak around 1655 cm⁻¹. researchgate.netnih.govmdpi.com The C-I stretching vibration is also Raman active and is expected to produce a strong signal in the range of 480-660 cm⁻¹. horiba.com The symmetric and asymmetric stretching modes of the CH₂ groups in the alkyl chain will appear in the 2800-3000 cm⁻¹ region.

Characteristic Vibrational Spectroscopy Data for this compound

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad, strong) | - |

| C-H (sp²) | ~3020 | ~3010 |

| C-H (sp³) | 2850-2960 | 2850-2960 |

| C=O (Carboxylic Acid) | 1700-1725 (strong) | ~1710 |

| C=C | 1650-1670 (medium-weak) | ~1655 (strong) |

| C-O | 1210-1320 | - |

| O-H bend | 920-960 (broad) | - |

| C-I | ~500-600 | ~480-660 (strong) |

Note: Values are typical ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For this compound, the isolated double bond is the primary chromophore. Isolated, non-conjugated alkenes typically exhibit a π → π* transition at wavelengths below 200 nm, which is often outside the range of standard UV-Vis spectrophotometers. uobabylon.edu.iq The carboxylic acid group also has a weak n → π* transition around 200-210 nm. The presence of the iodine atom may introduce a weak n → σ* transition at a longer wavelength, but this is often not a prominent feature. Therefore, the UV-Vis spectrum of this compound is not expected to show strong absorption in the 200-800 nm range.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₁₃IO₂), the exact mass can be calculated and compared to the experimentally determined mass to confirm the molecular formula. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of carboxylic acids like this compound, it is common to first convert the acid to a more volatile ester derivative, such as a methyl ester. This improves the chromatographic properties and provides characteristic fragmentation patterns.

The mass spectrum of the methyl ester of this compound would be expected to show a molecular ion peak (M⁺). Key fragmentation pathways would likely involve cleavage of the C-I bond, resulting in a prominent fragment corresponding to the loss of an iodine radical (M - 127). Other characteristic fragments would arise from cleavage at the double bond and alpha-cleavage adjacent to the ester group. Analysis of these fragments allows for the confirmation of the fatty acid chain length, the position of the double bond, and the presence of the iodine atom.

Predicted Mass Spectrometry Data for Methyl 8-Iodooct-5-enoate

| Ion | Predicted m/z | Interpretation |

|---|---|---|

| [M]⁺ | 282 | Molecular Ion |

| [M - 31]⁺ | 251 | Loss of methoxy (B1213986) group (OCH₃) |

| [M - 127]⁺ | 155 | Loss of Iodine radical (I•) |

| C₅H₉O₂⁺ | 101 | Fragmentation related to the ester and adjacent carbons |

Note: m/z values are for the most abundant isotopes. Fragmentation patterns are predicted based on common fragmentation pathways for fatty acid methyl esters and halogenated compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the identification and quantification of fatty acids and their derivatives in complex mixtures. nih.gov

In the analysis of this compound, a reversed-phase HPLC column, such as a C18 column, would typically be employed for separation. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of acid, such as formic acid, added to improve the ionization efficiency. nih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities. cnrs.fr

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for fatty acids, typically generating deprotonated molecules [M-H]⁻ in the negative ion mode. High-resolution mass spectrometry provides accurate mass measurements, which can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) is employed for structural elucidation. The deprotonated molecule of this compound would be selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern can provide information about the structure of the molecule. For a carboxylic acid, characteristic neutral losses of H₂O and CO₂ are often observed. researchgate.net The presence of iodine would also influence the fragmentation, potentially leading to the loss of an iodine radical or hydrogen iodide.

Illustrative LC-MS/MS Fragmentation Data for a Generic Iodinated Fatty Acid

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Tentative Assignment |

| [M-H]⁻ | 20 | [M-H-H₂O]⁻ | Loss of water |

| [M-H]⁻ | 20 | [M-H-CO₂]⁻ | Loss of carbon dioxide |

| [M-H]⁻ | 20 | [M-H-I]⁻ | Loss of iodine radical |

| [M-H]⁻ | 20 | [M-H-HI]⁻ | Loss of hydrogen iodide |

Note: This table is illustrative and shows expected fragmentation for a generic iodinated fatty acid. Actual fragmentation may vary.

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS)

Desorption electrospray ionization mass spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of samples in their native environment with minimal sample preparation. It is particularly useful for the spatial mapping of lipids and other small molecules in biological tissues. nih.gov

In the context of this compound, DESI-MS could be employed to visualize its distribution on a surface or within a thin tissue section. A charged solvent spray is directed onto the sample surface, where it desorbs and ionizes the analytes. The resulting ions are then transferred to the mass spectrometer for analysis.

By rastering the DESI probe across the sample surface, a chemical image can be generated, showing the spatial distribution of this compound and other detected analytes. This technique can be particularly valuable in studying the uptake and distribution of iodoalkenoic acids in biological systems. The combination of DESI with tandem mass spectrometry (DESI-MS/MS) can provide structural confirmation of the detected ions directly from the surface.

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of fatty acids. For the purity assessment of this compound, a reversed-phase HPLC method is typically the most suitable approach.

A common setup would involve a C18 or C8 stationary phase and a mobile phase gradient of water and acetonitrile or methanol. cnrs.fr The addition of an acid, such as trifluoroacetic acid, to the mobile phase can improve peak shape and resolution. Detection is often performed using a UV detector, as the carboxylic acid chromophore absorbs at low wavelengths (around 205-215 nm). However, for enhanced sensitivity and selectivity, an evaporative light scattering detector (ELSD) or a mass spectrometer can be used.

The purity of an this compound sample is determined by integrating the peak area of the main compound and any impurities in the chromatogram. The relative peak areas are used to calculate the percentage purity.

Typical HPLC Parameters for Fatty Acid Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 50% B to 100% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: These are typical parameters and may require optimization for specific applications.

Gas Chromatography (GC)

Gas chromatography (GC) is another powerful technique for the analysis of fatty acids, offering high resolution and sensitivity. However, due to the low volatility of carboxylic acids, a derivatization step is typically required before GC analysis. The most common derivatization method is the conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME).

For this compound, derivatization to its methyl ester would be performed, for example, by reaction with methanol in the presence of an acid catalyst. The resulting 8-iodooct-5-enoate methyl ester is more volatile and can be readily analyzed by GC.

A polar capillary column, such as one coated with a polyethylene (B3416737) glycol (wax) stationary phase, is commonly used for the separation of FAMEs. Detection is often carried out using a flame ionization detector (FID), which provides a response proportional to the mass of carbon. For structural confirmation and identification of unknown impurities, a mass spectrometer is used as the detector (GC-MS). The electron ionization (EI) mass spectrum of the FAME will show a characteristic fragmentation pattern that can be used for identification. researchgate.net

Gel Permeation Chromatography-Inductively Coupled Plasma High-Resolution Mass Spectrometry (GPC-ICP-HR-MS)

Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their size in solution. While not a primary technique for the analysis of a small molecule like this compound, its coupling with inductively coupled plasma high-resolution mass spectrometry (ICP-HR-MS) offers a unique capability for the analysis of halogenated compounds. researchgate.net

ICP-MS is an elemental analysis technique with very high sensitivity and specificity. By coupling GPC to an ICP-HR-MS, it is possible to separate molecules by size and then specifically detect the presence of iodine. nih.govrsc.org This can be useful for identifying and quantifying iodine-containing species in a complex matrix. The high resolution of the mass spectrometer is crucial for resolving potential isobaric interferences. researchgate.net

This technique could be applied to study the association of this compound with larger molecules or to analyze for iodine-containing impurities of different molecular sizes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. wikipedia.org To perform this analysis, a single crystal of the compound of interest is required. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. youtube.com The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined.

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. Once a crystal is obtained, the presence of the heavy iodine atom is advantageous for solving the crystal structure. Heavy atoms scatter X-rays more strongly than lighter atoms, and this can be used to determine the initial phases of the diffraction pattern, which is a major bottleneck in structure solution (the "phase problem"). nih.gov

The resulting crystal structure would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group or halogen bonding involving the iodine atom. nih.gov

Illustrative Crystallographic Data for a Hypothetical Iodoalkenoic Acid Crystal

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.2 |

| c (Å) | 20.1 |

| β (°) | 95.5 |

| Volume (ų) | 1090 |

| Z | 4 |

| R-factor | 0.045 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

Computational Chemistry and Theoretical Studies on 8 Iodooct 5 Enoic Acid Systems

Quantum Mechanical Calculations for Reaction Pathways and Transition States

Quantum mechanical (QM) calculations are fundamental to understanding the reactivity of molecules like 8-Iodooct-5-enoic acid. These methods solve the Schrödinger equation to provide detailed information about the electronic structure and energy of a chemical system. nih.gov This allows for the exploration of reaction mechanisms, the identification of transient intermediates, and the characterization of transition states, which are the energetic barriers that govern reaction rates. iaea.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. wikipedia.orgyoutube.com This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for studying medium to large organic molecules. nih.gov

For this compound, DFT would be applied to investigate various potential reactions, such as addition reactions at the carbon-carbon double bond, substitution at the carbon-iodine bond, or reactions involving the carboxylic acid group. libretexts.org By mapping the potential energy surface, researchers can identify the lowest energy pathway for a given reaction. Calculations would determine the geometries and energies of reactants, products, intermediates, and transition states. This information is crucial for predicting reaction feasibility and understanding the factors that control selectivity. For instance, DFT could elucidate the mechanism of a dehydroiodination reaction, identifying the transition state and calculating the activation energy, which is a key parameter for predicting the reaction rate.

Illustrative DFT Results for a Hypothetical Reaction Pathway

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter |

|---|---|---|---|

| Reactant (this compound) | B3LYP/6-31G(d) | 0.00 | C5-C6 bond length: 1.34 Å |

| Transition State (Hypothetical Addition) | B3LYP/6-31G(d) | +25.5 | Forming C-Br bond: 2.25 Å |

| Product (Hypothetical Addition Product) | B3LYP/6-31G(d) | -15.2 | C-Br bond length: 1.98 Å |

High-Level Ab Initio Methods

Ab initio—Latin for "from the beginning"—methods are a class of QM calculations that are derived directly from theoretical principles without the inclusion of experimental data. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where electron correlation effects are critical.

Given the presence of the heavy iodine atom in this compound, high-level ab initio calculations would be particularly valuable for benchmarking the results obtained from more cost-effective DFT methods. They are essential for obtaining highly accurate activation energies and reaction enthalpies. For example, a Coupled Cluster calculation, such as CCSD(T), could provide a "gold standard" energy profile for a key reaction step, which can then be used to validate the chosen DFT functional for broader mechanistic explorations.

Conformational Analysis and Energy Landscapes

The three-dimensional shape, or conformation, of a molecule significantly influences its physical properties and biological activity. This compound, with its flexible alkyl chain, can adopt numerous conformations. Computational methods are essential for exploring this conformational space and identifying the most stable (lowest energy) structures.

Prediction of Stable Conformers

The process of predicting stable conformers typically begins with a systematic or stochastic search of the molecule's potential energy surface. This involves rotating the single bonds in the molecule's backbone to generate a wide range of possible shapes. The energies of these initial geometries are then minimized using a computationally efficient method, like molecular mechanics or semi-empirical methods. The low-energy conformers identified in this initial scan are then subjected to more accurate DFT or ab initio calculations to refine their geometries and relative energies. The results provide a Boltzmann distribution of the conformers at a given temperature, indicating which shapes the molecule is most likely to adopt.

Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) at 298 K | Key Dihedral Angle (C4-C5-C6-C7) | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Conf-1 (Global Minimum) | 0.00 | 178.5° | 2.1 |

| Conf-2 | 0.85 | -65.2° | 3.5 |

| Conf-3 | 1.20 | 68.9° | 3.3 |

| Conf-4 | 2.50 | -120.1° | 1.9 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model how this compound would behave in a specific environment, such as in a solvent like water or chloroform, or within a lipid bilayer. nih.govresearchgate.net These simulations can reveal how the molecule flexes, rotates, and interacts with its surroundings. MD is particularly useful for exploring the conformational landscape, as it can show transitions between different stable conformers and provide insights into the flexibility of different parts of the molecule. For a fatty acid derivative like this compound, MD simulations could be used to understand its orientation and dynamics within a cell membrane model. acs.org

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. rsc.org

For this compound, DFT and ab initio methods can be used to calculate the parameters associated with several types of spectroscopy:

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H) can be predicted with high accuracy. nih.govrsc.org These calculations involve computing the magnetic shielding tensor for each nucleus. By calculating the NMR spectra for several candidate structures or conformers and comparing them to the experimental spectrum, one can confidently assign the structure or determine the dominant conformation in solution. uncw.edu

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. pressbooks.publibretexts.org QM calculations can predict the frequencies and intensities of these vibrations. orgchemboulder.commsu.edu This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular functional groups and vibrational motions (e.g., C=O stretch, C=C stretch, C-I stretch) within the this compound molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) spectrum. This can help identify the wavelengths of maximum absorption and understand the nature of the electronic excitations.

Correlating these predicted spectroscopic parameters with experimental data serves as a critical validation of both the proposed molecular structure and the computational methods employed.

Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Parameter | Calculated Value (Illustrative) | Experimental Value (Hypothetical) |

|---|---|---|

| ¹³C NMR Chemical Shift (C=O) | 178.5 ppm | 179.2 ppm |

| ¹³C NMR Chemical Shift (C-I) | 8.2 ppm | 7.5 ppm |

| ¹H NMR Chemical Shift (Olefinic H) | 5.45 ppm | 5.41 ppm |

| IR Frequency (C=O stretch) | 1725 cm⁻¹ | 1710 cm⁻¹ |

| IR Frequency (C=C stretch) | 1650 cm⁻¹ | 1655 cm⁻¹ |

Computational Design of Novel Reactions and Derivatives

While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of computational chemistry and theoretical studies provide a robust framework for the in silico design of novel reactions and derivatives based on its structure. The presence of three distinct functional groups—the terminal carboxylic acid, the internal Z-alkene, and the terminal iodo group—offers multiple avenues for computationally guided chemical exploration.

Designing Novel Reactions:

Computational methods, particularly those employing quantum mechanics (QM), can be instrumental in designing new synthetic pathways involving this compound. rsc.org These approaches allow for the simulation of reaction mechanisms, the calculation of activation energies, and the prediction of product distributions, thereby guiding experimental efforts. drugtargetreview.com

One area of significant potential is the design of intramolecular cyclization reactions. acs.orgnih.gov Given the flexible eight-carbon chain, various ring structures could be computationally modeled. For instance, theoretical calculations could explore the feasibility of radical-initiated cyclization where the iodine atom is homolytically cleaved, followed by the attack of the resulting radical onto the double bond. Density Functional Theory (DFT) calculations could predict the transition state energies for the formation of different ring sizes (e.g., five-membered vs. six-membered rings), thus identifying the most probable reaction pathway and optimal reaction conditions.

Another computationally designed reaction could involve the functionalization of the carboxylic acid group. acs.orgnih.govresearchgate.net Theoretical studies can model the decarboxylative functionalization of this compound, exploring how different catalytic systems could promote the formation of a new carbon-carbon or carbon-heteroatom bond at the C1 position. princeton.edu

The table below illustrates the type of data that could be generated from a computational study on proposed intramolecular cyclization reactions of this compound.

| Proposed Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Radical-initiated 6-exo-trig cyclization | DFT (B3LYP/6-31G) | 15.2 | (Iodomethyl)cyclopentylacetic acid |

| Radical-initiated 7-endo-trig cyclization | DFT (B3LYP/6-31G) | 22.8 | 3-Iodo-1-methylcyclohexanecarboxylic acid |

| Palladium-catalyzed Heck-type cyclization | DFT (M06-2X/def2-TZVP) | 18.5 | (Iodomethylidene)cyclopentylacetic acid |

Designing Novel Derivatives:

The in silico design of novel derivatives of this compound is another significant application of computational chemistry, particularly in the context of drug discovery and materials science. nih.govnih.gov By modifying the parent structure, it is possible to tune its physicochemical properties, such as lipophilicity, polarity, and steric profile, to enhance its interaction with a biological target or to impart desired material properties.

Molecular docking is a powerful computational technique that could be employed to design derivatives of this compound with potential biological activity. nih.govtandfonline.comresearchgate.netmdpi.com For instance, if a particular enzyme, such as a fatty acid synthase, is identified as a target, a library of virtual derivatives of this compound could be screened for their binding affinity to the active site of the enzyme. tandfonline.com Modifications could include, but are not limited to, the replacement of the iodine atom with other halogens or functional groups, the epoxidation of the double bond, or the amidation of the carboxylic acid.

Quantitative Structure-Activity Relationship (QSAR) models could also be developed to guide the design of new derivatives. youtube.com By correlating the structural features of a set of known active compounds with their biological activity, a predictive model can be built. This model can then be used to predict the activity of newly designed derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing.

The following table presents hypothetical data from a virtual screening of designed this compound derivatives against a hypothetical enzyme target.

| Derivative Name | Modification | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |

| 8-Bromooct-5-enoic acid | Iodine replaced with Bromine | -7.2 | 450 |

| (Z)-8-Iodooct-5-enamide | Carboxylic acid converted to amide | -7.8 | 210 |

| (5R,6S)-5,6-Epoxy-8-iodooctanoic acid | Alkene converted to epoxide | -8.5 | 95 |

| 8-Azidooct-5-enoic acid | Iodine replaced with Azide (B81097) | -8.1 | 150 |

By leveraging these computational tools, researchers can rationally design novel reactions and derivatives of this compound, accelerating the discovery of new chemical entities with desired properties and functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.